Enzyme Inhibition Potency: PDF Ki Advantage of the 4-Trifluoromethylbenzoyl Warhead over Hydrazide Analogs
The free-acid form of the target compound, N-[4-(trifluoromethyl)benzoyl]-L-methionine, exhibits a Ki of 0.03 mM (30 µM) against full-length Co-peptide deformylase from Escherichia coli [1]. In comparison, the hydrazide derivative, N-[4-(trifluoromethyl)benzoyl]-L-methionine hydrazide, shows approximately 2.5-fold higher potency with a Ki of 0.0116–0.0118 mM against truncated Zn- and Co-PDF [2]. While the methyl ester prodrug form is expected to be hydrolyzed in vivo to the active free acid, this quantitative relationship establishes the 4-trifluoromethylbenzoyl warhead as a viable scaffold for PDF inhibition, with potency falling between the weaker unsubstituted benzoyl analogs and the more potent hydroxamic acid derivatives like actinonin.
| Evidence Dimension | Peptide deformylase inhibition (Ki) |
|---|---|
| Target Compound Data | 0.03 mM (30 µM) – free acid form [1] |
| Comparator Or Baseline | N-[4-(trifluoromethyl)benzoyl]-L-Met hydrazide: Ki ≈ 0.0116–0.0118 mM [2] |
| Quantified Difference | ~2.5-fold lower potency for the acid vs. hydrazide |
| Conditions | Recombinant E. coli PDF (full-length Co-PDF for acid; truncated Zn-/Co-PDF for hydrazide) |
Why This Matters
The methyl ester is a direct precursor to the active free acid, and the 30 µM Ki establishes a benchmark for target engagement that guides medicinal chemistry optimization and procurement decisions.
- [1] BRENDA Enzyme Database. (n.d.). EC 3.5.1.88 – N-[4-(trifluoromethyl)benzoyl]-L-Met, Ki = 0.03 mM, full-length Co-PDF, E. coli. Extracted from Grant, Green & Kozarich (2001). View Source
- [2] BRENDA Enzyme Database. (n.d.). EC 3.5.1.88 – N-[4-(trifluoromethyl)benzoyl]-L-Met hydrazide, Ki = 0.0116–0.0118 mM, truncated Zn- and Co-PDF, E. coli. View Source
